[3-(3-Cyanophenyl)phenyl]acetic acid

Structure-Activity Relationship (SAR) Medicinal Chemistry Biphenyl Scaffolds

[3-(3-Cyanophenyl)phenyl]acetic acid (CAS 1334500-02-5), also known as 2-(3'-cyano-[1,1'-biphenyl]-3-yl)acetic acid, is a biphenyl derivative with a molecular formula of C15H11NO2 and a molecular weight of 237.25 g/mol. It serves as a key synthetic building block in medicinal chemistry, characterized by a meta-substituted biphenyl core and a pendant acetic acid moiety.

Molecular Formula C15H11NO2
Molecular Weight 237.25 g/mol
CAS No. 1334500-02-5
Cat. No. B058911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(3-Cyanophenyl)phenyl]acetic acid
CAS1334500-02-5
Synonyms[3-(3-cyanophenyl)phenyl]acetic acid
Molecular FormulaC15H11NO2
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C2=CC=CC(=C2)C#N)CC(=O)O
InChIInChI=1S/C15H11NO2/c16-10-12-4-2-6-14(8-12)13-5-1-3-11(7-13)9-15(17)18/h1-8H,9H2,(H,17,18)
InChIKeyHMYJGENGCMXDLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for [3-(3-Cyanophenyl)phenyl]acetic acid (CAS 1334500-02-5) for Advanced Medicinal Chemistry


[3-(3-Cyanophenyl)phenyl]acetic acid (CAS 1334500-02-5), also known as 2-(3'-cyano-[1,1'-biphenyl]-3-yl)acetic acid, is a biphenyl derivative with a molecular formula of C15H11NO2 and a molecular weight of 237.25 g/mol . It serves as a key synthetic building block in medicinal chemistry, characterized by a meta-substituted biphenyl core and a pendant acetic acid moiety . This compound is supplied as a solid with purities typically ≥95% to ≥98% , and is available for research purposes from several chemical vendors .

Why [3-(3-Cyanophenyl)phenyl]acetic acid Cannot be Substituted by Positional Isomers


Procurement of a generic 'biphenyl acetic acid' without specifying the exact substitution pattern is a high-risk strategy that can invalidate entire medicinal chemistry campaigns. The location of the acetic acid moiety (meta vs. para) and the cyano group on the biphenyl scaffold dictates the three-dimensional orientation of key functional groups, which is critical for target binding [1]. Simple substitution with a positional isomer, such as 2-(3'-cyano-[1,1'-biphenyl]-4-yl)acetic acid (CAS 893640-23-8), will alter the vector of the acid group, leading to unpredictable and often drastically different structure-activity relationships (SAR) and biological outcomes .

Evidence-Based Differentiation of [3-(3-Cyanophenyl)phenyl]acetic acid


Meta-Substitution of Acetic Acid Defines a Unique Pharmacophoric Vector

The compound's key differentiator is the meta-substitution of the acetic acid group on the biphenyl ring relative to the phenyl-cyano moiety. This contrasts with the most common comparator, 2-(3'-cyano-[1,1'-biphenyl]-4-yl)acetic acid, which features a para-substituted acetic acid. While direct head-to-head biological data for this specific compound is not available in the public domain, patent literature on related biaryl factor XIa inhibitors demonstrates that the position of substituents is a primary determinant of binding affinity and selectivity [1]. This class-level inference confirms that the precise orientation of the acetic acid group is non-negotiable for SAR studies.

Structure-Activity Relationship (SAR) Medicinal Chemistry Biphenyl Scaffolds

Documented Utility as a Scaffold for Factor XIa Inhibitor Design

The biphenyl acetic acid core, particularly with cyano substitution, is a recurring motif in potent and selective Factor XIa (FXIa) inhibitors, a target for next-generation anticoagulants [1]. While specific IC50 data for [3-(3-cyanophenyl)phenyl]acetic acid itself is not reported, patent filings (e.g., US7459564B2, WO2015123090A1) extensively exemplify substituted biaryl compounds as FXIa inhibitors [2][3]. The presence of the cyano group is often cited for its electron-withdrawing properties and ability to participate in key binding interactions [1]. This provides a validated research vector, distinguishing it from non-cyano biphenyl acetic acid analogs which lack this established pharmacological relevance.

Factor XIa Inhibition Anticoagulation Thrombosis

Cyano Group Confers Distinct Physicochemical and Potential Binding Properties

The cyano (-CN) substituent significantly alters the compound's physicochemical profile compared to its non-cyano or halogen-substituted analogs, impacting critical drug-like properties. The target compound has a calculated LogP of 2.85 and a Topological Polar Surface Area (TPSA) of 61.09 Ų . In contrast, the closely related 2-biphenylacetic acid (CAS 5728-52-9), which lacks the cyano group, has a reported LogP of 2.79 [1]. The cyano group increases lipophilicity (ΔLogP = +0.06) while also acting as a hydrogen bond acceptor , a dual role that can influence both membrane permeability and target binding.

Computational Chemistry ADME Properties Medicinal Chemistry

Procurement-Grade Specification and Hazard Classification

The compound is supplied with a defined minimum purity of ≥98% and a confirmed melting point of 120-130°C , providing key quality control benchmarks for procurement. Importantly, its hazard classification as 'Harmful by inhalation, in contact with skin, and if swallowed' is a critical differentiator for laboratory operations and shipping logistics. This classification contrasts with other in-class building blocks that may be corrosive or toxic, impacting handling protocols and potentially incurring hazardous material (HazMat) shipping fees .

Chemical Procurement Analytical Specification Safety Data

Primary Research and Procurement Scenarios for [3-(3-Cyanophenyl)phenyl]acetic acid


Scaffold Optimization for Factor XIa (FXIa) Inhibitor Programs

This compound is ideally suited as a starting point or intermediate for synthesizing focused libraries of biaryl-based serine protease inhibitors, specifically targeting Factor XIa [1][2]. Its meta-substituted acetic acid moiety allows for the exploration of a unique vector not accessible with the more common para-substituted isomer . Procurement for this application is justified by the extensive patent literature validating the biphenyl-cyano motif for this target class [2].

Synthesis of S1P1 Receptor Modulators

The biphenyl-cyano core is a recognized pharmacophore in sphingosine-1-phosphate receptor 1 (S1P1) agonists, which are important for immunomodulation [3][4]. [3-(3-Cyanophenyl)phenyl]acetic acid provides a direct route to explore the SAR around the distal acetic acid group in this chemical space. Its use is supported by literature demonstrating that related cyano-biphenyl compounds exhibit potent S1P1 receptor affinity [4].

Investigating the Physicochemical Impact of Cyano Substituents in Lead Optimization

For medicinal chemists seeking to tune the lipophilicity (LogP) of a lead series, this compound offers a predictable ΔLogP increase of approximately +0.06 compared to the non-cyano analog [5]. This scenario applies to any program where fine-tuning ADME properties is a priority, providing a quantifiable structure-property relationship (SPR) to guide design .

Building Block for Diversifying Chemical Libraries via Carboxylic Acid Functionalization

The pendant acetic acid group makes this compound a highly versatile building block for creating diverse chemical libraries. It can be readily transformed into amides, esters, alcohols, or other functional groups . This general utility supports procurement for any exploratory medicinal chemistry project where the biphenyl scaffold is of interest, allowing for rapid expansion of chemical space around this validated core .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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